
KW-2449
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KW-2449 typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Vinylation: The indazole core is then subjected to a vinylation reaction to introduce the vinyl group at the 3-position.
Coupling with Piperazine: The vinylated indazole is coupled with a piperazine derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
化学反応の分析
Types of Reactions
KW-2449 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Pharmacodynamics and Mechanism of Action
KW-2449 exerts its cytotoxic effects primarily through the inhibition of FLT3/ITD mutations, which are prevalent in AML. The compound induces apoptosis in Molm14 cells, a model for FLT3/ITD-positive leukemia, by reducing FLT3 autophosphorylation to less than 20% of baseline levels . The mechanism involves the inhibition of downstream signaling pathways, notably the STAT5 pathway, which is crucial for cell survival and proliferation in leukemic cells.
Phase 1 Clinical Trial
A phase 1 clinical trial (2449-US-001) assessed the safety and tolerability of this compound in patients with AML. The study involved multiple dose levels ranging from 25 mg to 500 mg per day, administered orally. Key findings include:
- Dose Levels and Patient Response :
Dose Level | Daily Dose (mg) | No. of Patients | This compound Plasma Level (2 hours, nM) | M1 Plasma Level (2 hours, nM) |
---|---|---|---|---|
1 | 25 | 6 | 20.5 | 165.7 |
2 | 50 | 7 | 24.5 | 204.4 |
3 | 100 | 9 | 74.1 | 693 |
4 | 200 | 3 | 111.3 | 593.2 |
... | ... | ... | ... | ... |
The pharmacokinetic analysis revealed that this compound is rapidly absorbed, with peak plasma levels achieved approximately two hours post-administration .
Applications Beyond Hematological Malignancies
Recent studies have expanded the scope of this compound's applications beyond AML:
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in alleviating neuronal deficits associated with neurodegenerative conditions. In vitro studies demonstrated that treatment with this compound could activate the PI3K-AKT signaling pathway in human neurons, suggesting potential applications in neuroprotection and regenerative medicine .
Dual Inhibition of Ferroptosis
A recent study identified this compound as a dual inhibitor of ferroptosis and necroptosis, demonstrating its ability to prevent cell death through these pathways both in vitro and in vivo . This finding opens avenues for exploring this compound's role in cancer therapy where ferroptosis is implicated.
作用機序
The mechanism of action of KW-2449 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels involved in disease pathways.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features.
Other Indazole Derivatives: Compounds with the indazole core but different substituents, such as 3-(1H-indazol-3-yl)propanoic acid.
Uniqueness
KW-2449 is unique due to its specific combination of the indazole core, vinyl group, and piperazine moiety, which confer distinct biological activities and chemical reactivity .
生物活性
KW-2449 is a novel multitargeted kinase inhibitor primarily recognized for its activity against FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML). This compound has garnered attention for its potential therapeutic applications in various conditions, including cancer and inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, pharmacodynamics, and clinical implications.
This compound functions as a multitargeted kinase inhibitor , with significant activity against:
- FLT3 : Particularly in FLT3/ITD mutant cells, which are prevalent in AML.
- Aurora Kinase : Involved in cell division.
- FGFR-1 : Fibroblast growth factor receptor implicated in various cancers.
- Abl Kinase : Associated with chronic myeloid leukemia (CML) and other malignancies.
The compound induces cytotoxicity primarily through the inhibition of FLT3 autophosphorylation, leading to reduced downstream signaling via STAT5, a transcription factor that promotes cell survival and proliferation .
Pharmacokinetics
This compound is rapidly absorbed, with peak plasma concentrations occurring approximately 2 hours post-administration. The half-life of both this compound and its major metabolite M1 is estimated to be between 2.5 to 3.5 hours. The metabolism of this compound involves monoamine oxidase-B (MAO-B) and aldehyde oxidase, resulting in higher levels of the metabolite M1 compared to the parent compound .
Clinical Trials and Efficacy
A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with relapsed or refractory AML. Key findings include:
- Patient Cohort : The trial involved 31 patients, with a notable proportion harboring FLT3 mutations.
- Efficacy : Modest clinical activity was observed in 26% of patients, with transient reductions in peripheral blast counts reported .
- Dose Limiting Toxicities : Adverse effects included grade 3 atrial fibrillation at a dose of 100 mg daily and grade 3 vomiting at 500 mg daily, prompting dose adjustments .
Case Studies
Recent studies have explored the broader implications of this compound beyond AML:
- Rheumatoid Arthritis (RA) :
- Ferroptosis Inhibition :
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
特性
IUPAC Name |
[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026046 | |
Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841258-76-2, 1000669-72-6 | |
Record name | KW-2449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841258762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KW 2449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000669726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-((1E)-2-(1H-Indazol-3-yl)ethenyl)phenyl)-1-piperazinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KW-2449 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D9N67F58G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。